2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester
CAS No.: 123706-82-1
Cat. No.: VC2358702
Molecular Formula: C17H34O2Sn
Molecular Weight: 389.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123706-82-1 |
|---|---|
| Molecular Formula | C17H34O2Sn |
| Molecular Weight | 389.2 g/mol |
| IUPAC Name | ethyl 2-tributylstannylprop-2-enoate |
| Standard InChI | InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |
| Standard InChI Key | NKUCFACQOVDFMT-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC |
Introduction
Structural Characteristics and Chemical Properties
The molecular structure of 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester features a central tin atom bonded to three butyl chains and a substituted acrylate group. This configuration creates a molecule with both organotin and unsaturated ester functionalities, allowing for various reaction pathways.
The compound's structure can be described as having four main components:
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A central tin atom
-
Three butyl chains attached to the tin
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A substituted vinyl group
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An ethyl ester functional group
The tin-carbon bonds provide unique reactivity, while the unsaturated ester portion offers sites for various transformations. The presence of the tributylstannyl group significantly influences the electronic properties of the acrylate functionality, making it particularly useful in selective synthetic transformations.
Synthesis Methods
The synthesis of 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester typically involves reaction pathways that incorporate the tributylstannyl group into the acrylate framework. Several methods have been developed for this purpose.
Stannyl Cupration Method
One of the primary methods for synthesizing this compound involves stannyl cupration of ethyl propiolate. This reaction leads to the formation of the desired compound while maintaining its geometric integrity. The procedure typically utilizes tributyltin hydride and a copper catalyst under controlled conditions to achieve regioselective addition to the alkyne.
Palladium-Catalyzed Cross-Coupling
Another approach employs palladium-catalyzed cross-coupling reactions between an appropriate vinyl halide and tributyltin reagents. This method often uses tetrakis(triphenylphosphine)palladium as a catalyst to facilitate the formation of the tin-carbon bond. The reaction generally proceeds under mild conditions and offers good control over regioselectivity .
Direct Synthesis from Tributyltin Compounds
Direct synthesis pathways utilize reactions between tributyltin oxide or tributyltin chloride with appropriately functionalized acrylic acid derivatives. These methods often employ azeotropic removal of water or the use of base to drive the reaction to completion .
Physical Properties and Characterization
The physical properties of 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester are important for its handling, storage, and application in synthetic procedures.
Table 2: Physical Properties
Spectroscopic characterization of the compound is typically performed using various instrumental methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, ¹³C-NMR, and ¹¹⁹Sn-NMR, provides valuable structural information. Infrared (IR) spectroscopy helps identify functional groups, while mass spectrometry confirms the molecular weight and fragmentation pattern .
Chemical Reactivity and Applications
2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester exhibits reactivity patterns characteristic of both organotin compounds and unsaturated esters. This dual functionality makes it particularly valuable in organic synthesis.
Cross-Coupling Reactions
One of the most significant applications is in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. The tributylstannyl group serves as an excellent leaving group in these transformations, enabling the formation of new carbon-carbon bonds under relatively mild conditions. This property is exploited in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds .
Electrophilic Substitution
The tributylstannyl group activates the adjacent carbon for electrophilic substitution reactions. This allows for selective functionalization of the molecule through reactions with various electrophiles, including halogens, acids, and carbonyl compounds .
Use in Material Science
Organotin compounds, including 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester, have found applications in material science. They can be incorporated into polymer structures to impart specific properties or used as precursors for tin-containing materials with unique characteristics .
Biological Activity and Environmental Considerations
Biological Properties
While 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester itself has limited documented biological activity, organotin compounds as a class have shown various biological effects. Some organotin derivatives exhibit antimicrobial, antifungal, and antifouling properties, which have led to their use in certain industrial and agricultural applications .
Research has demonstrated that various organotin compounds can serve as antifouling agents, wood preservatives, fungicides, pesticides, and mosquito larvacides. They have also been utilized as heat and light stabilizers in the manufacture of poly(vinyl chloride) .
Environmental Impact
Organotin compounds, particularly those with tributyltin moieties, have raised environmental concerns due to their persistence and potential toxicity in aquatic ecosystems. As a result, the use of certain organotin compounds has been restricted in many countries, especially in marine antifouling applications. While 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester is primarily a research chemical, proper handling and disposal are essential to minimize environmental impact .
Related Compounds and Structural Analogs
Several compounds structurally related to 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester have been synthesized and studied for their properties and applications.
Table 3: Related Compounds
| Compound Name | CAS Number | Molecular Formula | Relationship |
|---|---|---|---|
| 2-Propenoic acid, 2-(tributylstannyl)-, methyl ester | 124582-37-2 | C16H32O2Sn | Methyl ester analog |
| 2-Propenoic acid, 3-(tributylstannyl)-, ethyl ester, (Z)- | 82101-76-6 | C17H34O2Sn | Positional isomer |
| Ethyl 2-methylprop-2-enoate | 97-63-2 | C6H10O2 | Non-stannylated analog |
| Ethyl prop-2-enoate | 140-88-5 | C5H8O2 | Simple acrylate |
These related compounds share certain structural features with 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester but exhibit distinct reactivity patterns and applications. The variations in structure, such as the position of the tributylstannyl group or the nature of the ester group, can significantly influence the chemical behavior and utility of these compounds in synthetic applications .
Research Findings and Future Directions
Recent research on 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester and related organotin compounds has focused on several areas:
Synthetic Methodology Development
Ongoing research aims to develop more efficient and selective methods for the synthesis of vinyl stannanes, including 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester. These efforts focus on milder reaction conditions, higher yields, and better stereoselectivity .
Applications in Complex Molecule Synthesis
The utility of 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester in the synthesis of complex natural products and pharmaceutically active compounds continues to be explored. Its ability to participate in selective carbon-carbon bond-forming reactions makes it a valuable intermediate in multi-step synthetic sequences .
Alternative Tin-Based Reagents
Research into alternatives to traditional organotin reagents, including those with reduced toxicity or enhanced reactivity, represents an active area of investigation. These efforts aim to address environmental and safety concerns while maintaining or improving synthetic utility .
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| Ventilation | Use in fume hood or well-ventilated area |
| Storage | Store in tightly closed containers away from moisture and air |
| Incompatibilities | Strong oxidizing agents, strong acids, moisture |
| Disposal | Follow local regulations for hazardous waste disposal |
| First Aid | Seek medical attention immediately in case of exposure |
The compound should be handled only by trained personnel familiar with the hazards of organotin compounds. All waste should be properly disposed of according to local regulations for hazardous materials .
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